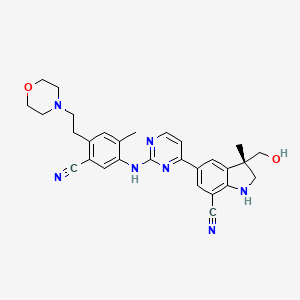
Porcupine-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PORCN-IN-1: is a potent inhibitor of the enzyme porcupine, which is a membrane-bound O-acyltransferase. Porcupine is essential for the post-translational modification of Wnt proteins, specifically the addition of a mono-unsaturated palmitoleic acid to a serine residue. This modification is crucial for the secretion and signaling activity of Wnt proteins, which play significant roles in various biological processes, including development, cell proliferation, and cancer progression .
Scientific Research Applications
Chemistry: PORCN-IN-1 is used as a tool compound in chemical research to study the inhibition of porcupine and its effects on Wnt protein modification. This helps in understanding the role of Wnt signaling in various biological processes .
Biology: In biological research, PORCN-IN-1 is used to investigate the role of Wnt signaling in cell proliferation, differentiation, and development. It is particularly useful in studying the effects of Wnt inhibition on cancer cell growth and tumorigenesis .
Medicine: PORCN-IN-1 has potential therapeutic applications in the treatment of Wnt-dependent cancers. By inhibiting porcupine, it can reduce the secretion and signaling of Wnt proteins, thereby slowing down the growth of cancer cells .
Industry: In the pharmaceutical industry, PORCN-IN-1 is used in drug development and screening assays to identify new inhibitors of the Wnt signaling pathway. This aids in the discovery of novel therapeutic agents for various diseases .
Mechanism of Action
- Role : Porcupine is essential for the release of all active Wnt-ligands. Inhibition of Porcupine affects signaling via both canonical and non-canonical pathways, both of which play crucial roles in disease progression .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Porcupine-IN-1 plays a crucial role in biochemical reactions by inhibiting the Wnt and hedgehog signaling pathways. It interacts with enzymes such as porcupine O-acyltransferase, which is responsible for the palmitoylation of Wnt proteins . This interaction prevents the secretion and proper functioning of Wnt ligands, thereby disrupting the signaling pathways. Additionally, this compound has been shown to inhibit the activity of other biomolecules involved in these pathways, such as β-catenin and GSK-3β .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Wnt signaling pathway, which is critical for cell proliferation, differentiation, and migration . In pancreatic ductal adenocarcinoma cells, this compound disrupts mitochondrial function and homeostasis, leading to reduced cellular bioenergetics and altered transcriptional activity . This compound also affects gene expression by downregulating genes involved in cell cycle, nucleotide metabolism, and ribosomal biogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound inhibits the activity of porcupine O-acyltransferase, preventing the palmitoylation and secretion of Wnt ligands . This inhibition disrupts the Wnt signaling pathway, leading to decreased β-catenin stabilization and nuclear translocation . Additionally, this compound affects mitochondrial function by causing rapid mitochondrial depolarization and inhibition of oxidative phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and moderate clearance rates in microsomal metabolism experiments . Long-term effects of this compound on cellular function include sustained inhibition of Wnt signaling and disruption of mitochondrial homeostasis . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving heart failure with preserved ejection fraction in mice, a dosage of 3 mg·kg−1·d−1 of this compound significantly alleviated cardiac hypertrophy and fibrosis without showing significant toxicities in vital organs . Higher doses may lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cellular bioenergetics and mitochondrial function. It disrupts the tricarboxylic acid cycle and oxidative phosphorylation, leading to reduced mitochondrial content and bioenergetic stress . The compound also affects metabolic flux by altering the transcriptional activity of genes involved in nucleotide metabolism and ribosomal biogenesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to porcupine O-acyltransferase and other biomolecules involved in the Wnt signaling pathway . This interaction affects the compound’s distribution and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it inhibits the activity of porcupine O-acyltransferase . This localization is crucial for its function in preventing the palmitoylation and secretion of Wnt ligands. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PORCN-IN-1 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of PORCN-IN-1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: PORCN-IN-1 primarily undergoes reactions typical of small organic molecules, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: The reactions involving PORCN-IN-1 often use common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may include specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Comparison with Similar Compounds
ETC-159: Another potent inhibitor of porcupine, used in similar research and therapeutic applications.
IWP-L6: A small molecule inhibitor of porcupine, used to study Wnt signaling.
LGK-974: A clinical compound that inhibits porcupine and is used in cancer research
Uniqueness: PORCN-IN-1 is unique in its high potency and specificity for porcupine. It has been shown to be effective in inhibiting Wnt3A secretion and has similar efficacy to clinical compounds like LGK-974. Its unique structure allows it to bind effectively to the catalytic site of porcupine, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
N-[[5-fluoro-6-(2-methylpyridin-4-yl)pyridin-3-yl]methyl]-9H-carbazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O/c1-15-10-17(8-9-27-15)24-21(26)11-16(13-28-24)14-29-25(31)18-6-7-20-19-4-2-3-5-22(19)30-23(20)12-18/h2-13,30H,14H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMFFTZBKYVUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=C(C=C(C=N2)CNC(=O)C3=CC4=C(C=C3)C5=CC=CC=C5N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
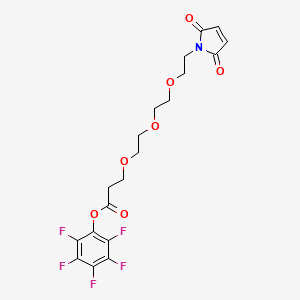
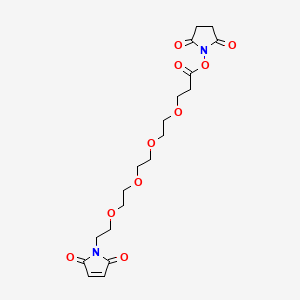

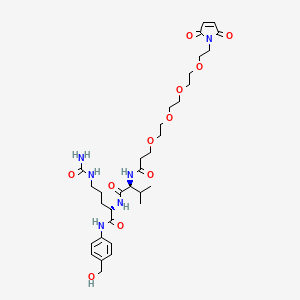

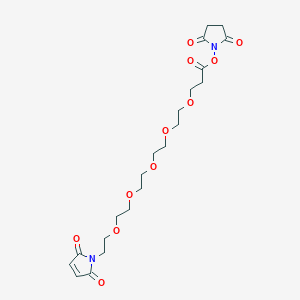
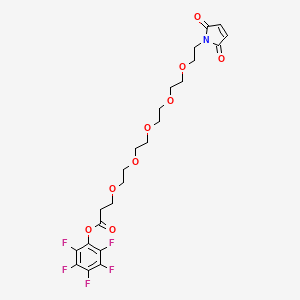


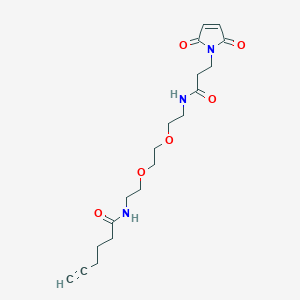
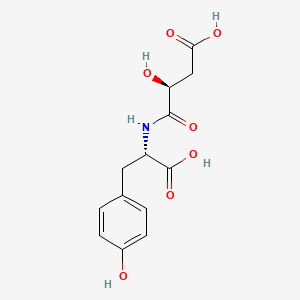

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
